molecular formula C7H6Cl2N2O2 B11883368 3,5-Dichloro-2-(1,3-dioxolan-2-yl)pyrazine

3,5-Dichloro-2-(1,3-dioxolan-2-yl)pyrazine

Katalognummer: B11883368
Molekulargewicht: 221.04 g/mol
InChI-Schlüssel: HMJROEACJSCLEX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-Dichloro-2-(1,3-dioxolan-2-yl)pyrazine is an organic compound with the molecular formula C7H6Cl2N2O2 It is characterized by the presence of two chlorine atoms and a 1,3-dioxolane ring attached to a pyrazine core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-2-(1,3-dioxolan-2-yl)pyrazine typically involves the reaction of 3,5-dichloropyrazine with 1,3-dioxolane under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow reactors, which allow for better control over reaction parameters and higher throughput. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions

3,5-Dichloro-2-(1,3-dioxolan-2-yl)pyrazine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used for substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts are commonly used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazines, while coupling reactions can produce complex organic frameworks.

Wissenschaftliche Forschungsanwendungen

3,5-Dichloro-2-(1,3-dioxolan-2-yl)pyrazine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the synthesis of advanced materials and specialty chemicals.

Wirkmechanismus

The mechanism of action of 3,5-Dichloro-2-(1,3-dioxolan-2-yl)pyrazine involves its interaction with specific molecular targets. The chlorine atoms and the dioxolane ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(1,3-Dioxolan-2-yl)furan
  • 3-(1,3-Dioxolan-2-yl)propan-1-amine
  • Other substituted pyrazines

Uniqueness

3,5-Dichloro-2-(1,3-dioxolan-2-yl)pyrazine is unique due to the presence of both chlorine atoms and a 1,3-dioxolane ring, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications, distinguishing it from other similar compounds.

Eigenschaften

Molekularformel

C7H6Cl2N2O2

Molekulargewicht

221.04 g/mol

IUPAC-Name

3,5-dichloro-2-(1,3-dioxolan-2-yl)pyrazine

InChI

InChI=1S/C7H6Cl2N2O2/c8-4-3-10-5(6(9)11-4)7-12-1-2-13-7/h3,7H,1-2H2

InChI-Schlüssel

HMJROEACJSCLEX-UHFFFAOYSA-N

Kanonische SMILES

C1COC(O1)C2=NC=C(N=C2Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.